Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA hydrochloride, is a potent and selective inhibitor of the enzyme adenosine deaminase (ADA). [, , , , , , , ] This enzyme plays a crucial role in purine metabolism by catalyzing the irreversible deamination of adenosine to inosine. [, , , , , ] Due to its inhibitory action on ADA, EHNA hydrochloride is extensively employed in scientific research to investigate the physiological roles of adenosine and the implications of ADA inhibition in various biological processes. [, , , , , , , ]
EHNA hydrochloride is derived from modifications of adenine, a fundamental nucleobase in DNA and RNA. The compound's CAS number is 58337-38-5, which facilitates its identification in chemical databases. It belongs to the broader class of nucleoside analogs and is recognized for its role in biochemical research and potential therapeutic applications.
The synthesis of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice play critical roles in optimizing yield and purity during synthesis. For example, reactions may be conducted under reflux conditions or using microwave-assisted methods to improve efficiency.
The molecular formula of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride is , with a molecular weight of approximately 313.83 g/mol.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement.
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride participates in several important chemical reactions:
The mechanism by which erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride exerts its effects primarily involves:
These actions make EHNA valuable in studies related to cardiovascular health and neurobiology.
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride possesses several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 163-180 °C |
Solubility | >10 mg/mL in DMSO |
Appearance | Off-white to beige solid |
Storage Temperature | 2-8 °C |
These properties indicate that EHNA is stable under proper storage conditions but requires careful handling due to its sensitivity to moisture and temperature variations.
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride has diverse applications in scientific research:
The compound erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is systematically named as follows under IUPAC conventions:
Its molecular formula is C₁₄H₂₃N₅O·HCl, corresponding to a molecular weight of 313.83 g/mol for the monohydrochloride salt. The free base (without hydrochloride) has the formula C₁₄H₂₃N₅O and a molecular weight of 277.37 g/mol [1] [6] [8]. The structural core consists of an adenine moiety linked to a substituted nonyl chain featuring a hydroxyl group at the 2-position and a methyl group at the 3-position [2] [5].
Table 1: Atomic Composition and Molecular Weight
Component | Formula | Molecular Weight (g/mol) |
---|---|---|
Free base | C₁₄H₂₃N₅O | 277.37 |
Hydrochloride | C₁₄H₂₃N₅O·HCl | 313.83 |
The compound exhibits two chiral centers at the 2' and 3' carbons of the nonyl chain, generating four stereoisomers: erythro and threo diastereomers, each with (+) and (−) enantiomers [3] [6]. The erythro diastereomer (as in this compound) is defined by the syn orientation of the C2' hydroxyl and C3' alkyl chain. In contrast, the threo diastereomer adopts an anti orientation [3] [4].
The (+)-erythro enantiomer (specifically (2R,3S)) demonstrates exceptional biological relevance, inhibiting adenosine deaminase (ADA) with a Ki of 2 nM – 250-fold more potent than its (-)-erythro counterpart (Ki = 500 nM) [3]. The threo isomers (THNA) show significantly weaker ADA inhibition [3]. Racemic mixtures (e.g., rac-erythro) are common in commercial and research samples [6] [7].
Table 2: Stereochemical Variants and ADA Inhibition
Isomer | Configuration | ADA Ki (nM) | Relative Potency |
---|---|---|---|
(+)-erythro | (2R,3S) | 2 | 250x stronger than (-)-erythro |
(-)-erythro | (2S,3R) | 500 | Baseline |
threo isomers (THNA) | Mixed | >1000 | >500x weaker than (+)-erythro |
The hydrochloride salt is a hygroscopic, crystalline powder with a melting point of 163–170°C [7]. It exhibits moderate solubility in dimethyl sulfoxide (DMSO) (>10 mM) but limited solubility in water or aqueous buffers. Storage requires anhydrous conditions at -20°C under inert gas to prevent decomposition [7] [9].
Crystallographic studies reveal that the adenine ring and alkyl chain adopt specific conformational orientations critical for target binding. The hydroxyl group forms hydrogen bonds with ADA’s active site, while the nonyl chain occupies a hydrophobic pocket [4] [6]. Constrained analogues (e.g., cyclized nonyl chains) enhance stability and potency by reducing rotational flexibility [4].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for stereochemistry and proton environments. Key ¹H-NMR shifts (free base, DMSO-d₆) include:
Mass Spectrometry (MS) shows a molecular ion peak at m/z 277.2 [M]⁺ for the free base and 313.8 [M+H]⁺ for the hydrochloride [6] [10]. Fragmentation patterns include cleavage of the C-N bond between adenine and the alkyl chain (yielding m/z 135 for adenine) [4].
X-ray Diffraction (XRD) studies of constrained analogues confirm the erythro configuration’s spatial arrangement. Docking simulations with ADA (PDB: 1VFL) show hydrogen bonding between the 2'-hydroxyl and Asp296, while the nonyl chain aligns with Phe65 and Phe375 [4].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR | δ 8.30 ppm (s, 1H) | Adenine H-8 proton |
δ 4.50 ppm (m, 1H) | C2' methine proton | |
δ 1.30 ppm (m, 12H) | Nonyl chain methylenes | |
MS | m/z 277.2 [M]⁺ | Free base molecular ion |
m/z 135.0 [C₅H₅N₅]⁺ | Adenine fragment | |
XRD | d-spacing: 5.2 Å (hydrophobic pocket occupancy) | Nonyl chain packing in ADA |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7